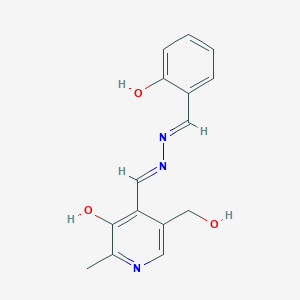

![molecular formula C9H7FN4O B6100444 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6100444.png)

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as FLT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FLT is a heterocyclic compound that belongs to the triazine family. It is a white to off-white crystalline powder that is soluble in organic solvents.

Mecanismo De Acción

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is a nucleoside analogue that is structurally similar to thymidine. This compound is selectively taken up by proliferating cells, where it is phosphorylated by thymidine kinase 1 (TK1) to form this compound monophosphate. This compound monophosphate is then converted to this compound diphosphate and this compound triphosphate. This compound triphosphate inhibits DNA synthesis by competing with thymidine triphosphate for incorporation into DNA.

Biochemical and Physiological Effects:

This compound has been shown to selectively accumulate in proliferating cells, making it a useful tool for imaging and detecting tumors. This compound has also been shown to be a substrate for TK1, an enzyme that is upregulated in many types of cancer. This compound has been used in preclinical studies to evaluate the efficacy of new anticancer drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one is its selectivity for proliferating cells, making it a useful tool for imaging and detecting tumors. This compound is also relatively easy to synthesize and has a long half-life, making it suitable for PET imaging. However, this compound has some limitations, including its limited availability and its potential to accumulate in inflammatory tissues, which can lead to false-positive results.

Direcciones Futuras

For 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one research include the development of new synthesis methods, the optimization of imaging protocols, and the evaluation of this compound as a biomarker for other diseases. This compound may also be used in combination with other imaging agents to improve the accuracy of tumor detection and monitoring.

Métodos De Síntesis

The synthesis of 3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one can be achieved through various methods, including the reaction of 2-fluoroaniline with cyanogen azide or by the reaction of 2-fluoroaniline with triphosgene followed by reaction with ammonia. This compound can also be synthesized by reacting 2-fluoroaniline with triphosgene, followed by reaction with potassium cyanate.

Aplicaciones Científicas De Investigación

3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly used as a radiotracer in positron emission tomography (PET) imaging to detect tumors and monitor cancer treatment. This compound has also been used in preclinical studies to evaluate the efficacy of new anticancer drugs.

Propiedades

IUPAC Name |

3-(2-fluoroanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-6-3-1-2-4-7(6)12-9-13-8(15)5-11-14-9/h1-5H,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJZKSPUNKYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

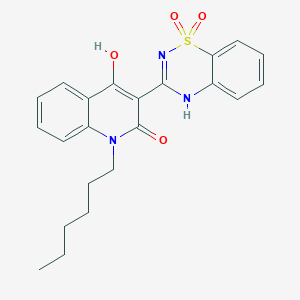

![[1-(9H-fluoren-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6100362.png)

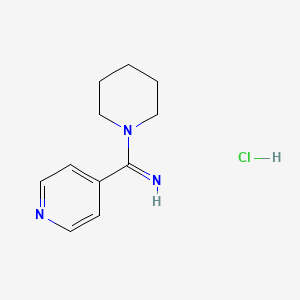

![2-(1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6100369.png)

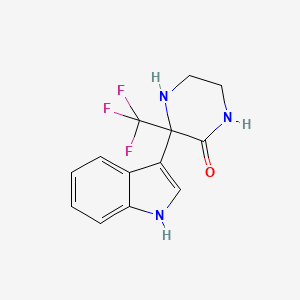

![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)

![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-triazole](/img/structure/B6100393.png)

![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)

![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6100429.png)

![1-[2-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6100452.png)

![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6100459.png)